2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-
Overview
Description
2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- is an organic compound known for its applications in various scientific fields. This compound is characterized by the presence of a cyano group and a dimethylamino group attached to a phenyl ring, which is further connected to a propenoic acid moiety. Its unique structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
Scientific Research Applications
2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent marker in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
Target of Action
It is known that similar compounds are often used in dye-sensitized solar cells (dsscs) and may interact with various components of these cells .
Mode of Action
It is known that similar compounds can absorb light and participate in electron transfer processes, which are crucial for the operation of dsscs .
Biochemical Pathways
, it is known that similar compounds play a role in the photoelectric conversion process in DSSCs.
Result of Action
The compound 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- is used as a dye in DSSCs, contributing to the absorption of light and the generation of electricity . The efficiency of a DSSC using a similar compound as a dye was reported to be 1.7% .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and light conditions can affect the performance of DSSCs that use this compound .
Biochemical Analysis
Biochemical Properties
2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in electron transfer processes, such as those observed in cyclic voltammetry studies . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, which can significantly influence the compound’s biochemical activity.
Cellular Effects
The effects of 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as a sensitizer in dye-sensitized solar cells, indicating its potential impact on cellular energy production and metabolic processes . Additionally, its interaction with cellular components can lead to changes in cell signaling pathways, which may affect gene expression and other cellular functions.
Molecular Mechanism
At the molecular level, 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. The compound’s structure allows it to participate in electron transfer processes, which are crucial for its biochemical activity . These interactions can lead to changes in the activity of enzymes and other proteins, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, although its stability may vary depending on the experimental conditions
Dosage Effects in Animal Models
The effects of 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular functions or protection against certain conditions. At higher doses, it may cause toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s impact changes significantly with dosage . Understanding these dosage effects is crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity . The compound’s metabolism is a key factor in determining its efficacy and safety in various applications.
Transport and Distribution
The transport and distribution of 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement within the cell . These interactions can affect the compound’s localization and accumulation, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- is an important aspect of its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s function and its interactions with other biomolecules, ultimately influencing its biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- typically involves a multi-step chemical process. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base, followed by the addition of acetic anhydride. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired product, often requiring specific temperatures, pressures, and solvents .
Major Products
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-cyano-3-phenyl-: Lacks the dimethylamino group, resulting in different chemical properties and applications.
2-Propenoic acid, 2-cyano-3-[4-(methoxy)phenyl]-: Contains a methoxy group instead of a dimethylamino group, affecting its reactivity and use in different contexts.
Uniqueness
The presence of the dimethylamino group in 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- imparts unique electronic properties, enhancing its utility in organic electronics and as a fluorescent marker. This structural feature distinguishes it from other similar compounds and broadens its range of applications .
Properties
CAS No. |
57711-73-6 |
---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)11-5-3-9(4-6-11)7-10(8-13)12(15)16/h3-7H,1-2H3,(H,15,16)/b10-7+ |
InChI Key |
CXZXLLVNQYUMAW-JXMROGBWSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)O |
SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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